molecular formula C48H78O17 B2578565 Saikosaponin H CAS No. 91990-63-5

Saikosaponin H

Cat. No. B2578565
CAS RN: 91990-63-5
M. Wt: 927.135
InChI Key: PYJMYPPFWASOJX-YTSPPFGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saikosaponin H is a saikosaponin derived from the herb Radix bupleuri . Saikosaponins are major biologically active triterpenoids, usually as glucosides, isolated from Traditional Chinese Medicines (TCM) such as Bupleurum spp., Heteromorpha spp., and Scrophularia scorodonia with their antiviral and immunomodulatory potential .


Synthesis Analysis

Saikosaponin biosynthesis involves several gene families including acetoacetyl CoA transferase (AACT), HMG-CoA synthase (HMGS), HMG-CoA reductase (HMGR), mevalonate diphosphate decarboxylase (MVD), 1-deoxy-D-xylulose-5-phosphate synthase (DXS), farnesyl diphosphate synthase (FPPS), β-amyrin synthase (β-AS) and cytochrome P450 enzymes (P450s) .


Molecular Structure Analysis

Molecular docking and dynamics simulation studies have been performed on Saikosaponin H. These studies revealed that human lnterleukin-6 receptor (IL6), human Janus Kinase-3 (JAK3), and dehydrogenase domain of Cylindrospermum stagnale NADPH–oxidase 5 (NOX5) have good docking and molecular dynamics profiles with Saikosaponin H .


Chemical Reactions Analysis

Saikosaponin H has been studied for its interactions with various proteins such as CAT Gene CAT (Catalase) and Checkpoint kinase 1 (CHEK1). These enzymes play a major role in cell homeostasis and DNA damage during infection .


Physical And Chemical Properties Analysis

The CAS Registry Number of Saikosaponin H is 91990-63-5. Its molecular weight is 927.12 and the molecular formula is C48H78O17 .

Scientific Research Applications

Anti-Inflammatory Applications

Saikosaponin H has been identified to possess potent anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS) . This suggests its potential use in treating inflammatory diseases and conditions where cytokine production plays a pivotal role.

Antiviral Effects

Research indicates that Saikosaponin H can curtail the replication and infection of various type A influenza virus strains, including highly pathogenic ones. It achieves this through the modulation of NF-κB and 5-lipoxygenase-dependent pathways , highlighting its potential as an antiviral agent.

Neuro-Regulation

Saikosaponin H exhibits neuro-regulatory activities, which could be beneficial in the treatment of neurological disorders. The exact mechanisms of its neuro-regulatory effects are still under investigation, but it opens a promising avenue for research in neuropharmacology .

Hepatoprotection

The hepatoprotective effects of Saikosaponin H make it a candidate for treating liver diseases. It may offer protection against hepatotoxic substances and help in the management of hepatic conditions .

Anti-Tumor Potential

Saikosaponin H has shown promise in anti-tumor research, with studies indicating its ability to induce apoptosis in cancer cells. Its role in cancer therapy could be significant, especially in cases where traditional treatments are ineffective .

Immune Regulation

The compound has been associated with immune-regulatory functions. It may influence the immune response, potentially aiding in the treatment of autoimmune diseases and in enhancing the body’s defense mechanisms .

Hormone-Like Effects

Saikosaponin H has been reported to exhibit hormone-like effects, which could have implications in endocrinology. The exploration of these effects could lead to new treatments for hormonal imbalances and related disorders .

Drug Development and Personalized Medicine

The unique properties of Saikosaponin H are being explored in the context of drug development and personalized medicine. Its low bioavailability and short half-life present challenges, but novel delivery systems and drug combinations are being researched to overcome these limitations and fully harness its therapeutic potential .

Safety and Hazards

Saikosaponin H is considered very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and harm to an unborn child .

Future Directions

Saikosaponins, including Saikosaponin H, are being studied for their potential in boosting cancer immunotherapy due to their immunoregulatory properties . They are also being investigated as adjuvant therapy in the treatment for COVID-19 .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9-10,22,25-42,49-59H,11-21H2,1-8H3/t22-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJMYPPFWASOJX-XMRFJGCSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

927.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saikosaponin H

Q & A

Q1: What are the primary metabolic pathways of saikosaponin H observed in the human gut?

A1: Research indicates that saikosaponin H, along with other saikosaponins, undergoes deglycosylation and dehydration when exposed to human gut microbiota []. These processes are crucial for the biotransformation of saikosaponins and may contribute to the pharmacological activity of Bupleurum Radix (BR), a traditional herbal medicine.

Q2: How does the content of saikosaponin H change during the preparation of Saiko decoction?

A2: Studies have shown that the content of saikosaponin H in Saiko decoction increases with decoction time, eventually reaching a stable level after approximately 4 hours []. This finding highlights the importance of considering preparation methods when studying the chemical composition of herbal medicines like Saiko.

Q3: Has saikosaponin H been identified in any specific herbal formulations?

A3: Yes, saikosaponin H has been identified in Sinisan, a traditional Chinese medicinal formula used to treat depression []. This finding contributes to a better understanding of the chemical complexity of Sinisan and its potential pharmacological effects.

Q4: Is there evidence to suggest that the biological activity of saikosaponins, including saikosaponin H, is influenced by their chemical structure?

A4: Yes, research suggests that the corticosterone secretion-inducing activity of saikosaponins and their metabolites is dependent on the balance between the sugar moiety and the aglycone portion of the molecule []. This structure-activity relationship highlights the importance of specific structural features for the biological activity of these compounds.

Q5: What analytical techniques are commonly employed for the detection and quantification of saikosaponin H and other related compounds?

A5: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used technique for the analysis of saikosaponins [, , ]. This method offers high sensitivity and specificity, enabling researchers to identify and quantify individual saikosaponins in complex mixtures like herbal extracts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.